4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride
Description
Properties
CAS No. |
98317-60-3 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
4-(aminomethyl)-6-methylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C11H11NO2.ClH/c1-7-2-3-10-9(4-7)8(6-12)5-11(13)14-10;/h2-5H,6,12H2,1H3;1H |
InChI Key |
TVDZHOWTOPESPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Aminomethylation: The next step involves the introduction of the aminomethyl group at the 4-position. This can be accomplished through a Mannich reaction, where the chromen-2-one is reacted with formaldehyde and a primary amine.
Methylation: The methyl group at the 6-position can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the aminomethylated and methylated chromen-2-one with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.
Chemical Reactions Analysis
Functionalization via Amide Bond Formation
The aminomethyl group undergoes nucleophilic substitution with acid chlorides. For example:
-
Reaction with (±)-2-chloro-2-phenylacetyl chloride in dichloromethane (trimethylamine base, 30 min) yields amide derivatives .
Example:
Conditions:
Condensation Reactions for Heterocyclic Derivatives
The primary amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or thiazoles.
Thiazole Formation
In ethanol with HCl catalysis, the compound reacts with thiosemicarbazide and acetylcoumarin under ultrasound (50°C, 30 min) to yield thiazole derivatives (e.g., compound 7 ) .
Key Data for Compound 7:
| Property | Value |
|---|---|
| Yield | 72% |
| Melting Point | 231–233°C |
| IR (KBr) | 3,431 cm⁻¹ (NH), 1,726 cm⁻¹ (C=O) |
| δ 2.25 (CH₃), 7.30–7.53 (Ar–H) |
Catalytic Modifications Using Biogenic ZnO NPs
ZnO nanoparticles catalyze Mannich-type reactions with aryl aldehydes and secondary amines, producing 3-[(alkylamino)(aryl)methyl]-4-hydroxycoumarins.
General Protocol:
-
Catalyst: Biogenic ZnO NPs (15 mol%)
-
Solvent: Solvent-free
-
Temperature: 80°C
-
Time: 2–4 hr
Example Product (4b):
-
Name : 3-[(Ethylamino)(4-nitrophenyl)methyl]-4-hydroxy-2H-chromen-2-one
-
M.P. : 315–317°C
-
HRMS : m/z = 341.16 [M]⁺
Enzyme-Targeted Modifications
The aminomethyl group enables the synthesis of multi-target inhibitors. For instance:
Synthesis of 3h:
Conditions:
Stability and Degradation Pathways
Mass spectrometry (Q-TOF) reveals fragmentation pathways under ESI conditions:
Scientific Research Applications
4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The chromen-2-one core structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-Aminomethyl-7-methoxy-2H-chromen-2-one Hydrochloride
- Structural Differences : The 7-methoxy substituent replaces the 6-methyl group in the target compound. Methoxy is an electron-donating group, whereas methyl is weakly electron-donating but sterically compact.
- Synthesis : Synthesized via reaction of 4-bromomethyl-7-methoxy-chromen-2-one with hexamethylenetetramine, followed by HCl hydrolysis (53.5% yield) .
- Spectroscopic Data :
6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one
- Structural Differences: Chlorine at position 6 (electron-withdrawing) and a bulky 4-methylphenoxymethyl group at position 4 (vs. aminomethyl in the target compound).
- Crystallography: Reported in Acta Crystallographica Section E, highlighting a planar chromenone core with substituents influencing packing interactions .
- The phenoxymethyl group introduces steric hindrance, reducing solubility compared to the hydrophilic aminomethyl group in the target compound.
2-(Aminomethyl)-6-methyl-4(1H)-pyrimidinone Hydrochloride
- Structural Differences: Pyrimidinone core (six-membered ring with two nitrogens) vs. chromenone (fused benzopyrone). The aminomethyl group is at position 2 instead of position 4.
- Biological Relevance: Pyrimidinones are often explored as kinase inhibitors or antiviral agents, suggesting divergent applications compared to coumarin-based compounds.
Comparative Data Table
Key Research Findings
- Substituent Position : The position of substituents (6 vs. 7) significantly alters electronic properties and biological interactions. For instance, 7-methoxy coumarins often exhibit enhanced fluorescence, useful in imaging applications .
- Salt Formation: Hydrochloride salts improve aqueous solubility, critical for in vitro assays. The aminomethyl group’s protonation state may influence receptor binding .
- Heterocycle Impact: Pyrimidinones vs. chromenones dictate pharmacological targets; the former are more common in nucleotide analog therapies .
Biological Activity
4-(Aminomethyl)-6-methyl-2H-chromen-2-one hydrochloride, a derivative of coumarin, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of Coumarin Derivatives
Coumarins are a class of compounds known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The specific compound in focus, this compound, exhibits promising properties that warrant detailed examination.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, which blocks substrate access. This mechanism is crucial for its potential therapeutic applications in conditions requiring enzyme modulation.
- Interaction with Biological Macromolecules : It has been shown to interact with DNA and proteins, thus affecting their function and stability. Such interactions can lead to alterations in cellular processes and may contribute to its anticancer properties.
Antimicrobial Activity
Research indicates that coumarin derivatives, including this compound, possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that related compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for various derivatives have been reported in the range of 62.5 to 100 µg/mL .
- Antifungal Activity : The compound also demonstrates antifungal effects against strains such as Candida albicans and Aspergillus niger, with varying degrees of potency depending on the structural modifications of the coumarin backbone .
Anticancer Properties
The anticancer potential of coumarin derivatives has been extensively studied. For example:
- Inhibition of Cancer Cell Proliferation : Some studies highlight that certain coumarin analogs inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Targeting Tumor-associated Isoforms : Specific isoforms such as hCA IX have been targeted for inhibition by related compounds, suggesting a potential role in cancer therapy through selective targeting of tumor-associated enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
